1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

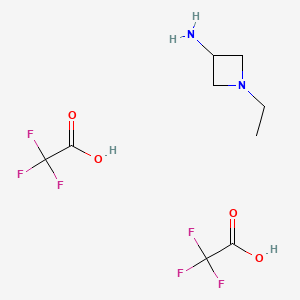

“1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C9H14F6N2O4. It is a complex of 1-ethylazetidin-3-amine with trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of “1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid” is based on the combination of the structures of 1-ethylazetidin-3-amine and trifluoroacetic acid . Trifluoroacetic acid is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Aplicaciones Científicas De Investigación

Energetic Compounds Synthesis

Trifluoroacetic acid serves as a protective group during the synthesis of energetic molecules. Its application in protecting secondary amine groups under nitrolysis/nitration conditions facilitates the production of high-energy compounds, demonstrating its utility in creating complex energetic molecules (Bellamy et al., 2007).

Synthesis of Benzodiazepines

Trifluoroacetic acid catalyzes the condensation of aromatic amines with substituted benzaldehydes, leading to an efficient synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method allows for the creation of a library of benzodiazepines, highlighting its potential in pharmaceutical research (Bera et al., 2014).

Antimicrobial Activity

The synthesis of N-(Indolyl)trifluoroacetamides demonstrates the antimicrobial potential of compounds derived from ethyl ester of trifluoroacetic acid. These compounds exhibit activity against standard strains of various bacteria, showcasing the role of trifluoroacetic acid derivatives in developing new antimicrobial agents (Stepanenko et al., 2019).

Catalysis in Organic Synthesis

Trifluoroacetic acid promotes the multicomponent coupling of aziridines, arynes, and water, leading to the formation of N-aryl β-amino and γ-amino alcohol derivatives. This transition-metal-free method underscores the versatility of trifluoroacetic acid in catalyzing reactions that yield medicinally relevant structures (Roy et al., 2015).

High Thermal Stability Explosives

Research on trifluoromethyl-containing fused triazole-triazine energetic molecules, such as TFX, has highlighted the role of trifluoroacetic acid in synthesizing compounds with high thermal stability and insensitivity to mechanical stimulation. These characteristics make TFX a candidate for heat-resistant energetic materials (Yan et al., 2021).

Propiedades

IUPAC Name |

1-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2C2HF3O2/c1-2-7-3-5(6)4-7;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBFCUBKYXAGDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2686605.png)

![6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2686608.png)

![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2686613.png)

![N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2686614.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2686615.png)

![6-Cyclopropyl-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2686618.png)

![7-Sulfanylidene-2-thiophen-2-yl-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2686620.png)

![N-(tert-butyl)-3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2686621.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2686623.png)

![4-(tert-butyl)benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2686624.png)